molecular formula C22H22N4O3S B2696812 1,7-dibenzyl-8-((2-hydroxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 331444-40-7

1,7-dibenzyl-8-((2-hydroxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2696812
CAS RN: 331444-40-7
M. Wt: 422.5
InChI Key: VTFCZAWGUWVLNZ-UHFFFAOYSA-N
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Description

1,7-dibenzyl-8-((2-hydroxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a chemical compound that is commonly known as DBeT. It belongs to the family of purine analogs and has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Research on purine derivatives has led to the development of novel synthetic methodologies and the exploration of their chemical properties. For instance, studies have focused on the synthesis of bromophenols coupled with nucleoside bases and brominated tetrahydroisoquinolines, revealing the potential for creating diverse chemical structures with varied biological activities (Ma et al., 2007). Furthermore, the work on thietanyl protection in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones showcases the importance of protective groups in the synthesis of complex molecules, offering insights into the stability and reactivity of these compounds (Khaliullin & Shabalina, 2020).

Biological Activities

Purine derivatives exhibit a wide range of biological activities, including acting as inhibitors for various enzymes and receptors. For example, carboxybenzyl-substituted 8-(3-(R)-aminopiperidin-1-yl)-7-(2-chloro/cyanobenzyl)-3-methyl-3,7-dihydro-purine-2,6-diones have been synthesized and identified as potent inhibitors of dipeptidyl peptidase IV (DPP-IV), highlighting their therapeutic potential in treating diseases such as diabetes (Mo et al., 2015). Another study demonstrated the use of trifluoroethanol solvent for the selective N-7 methylation of purines, offering a regiospecific method for chemical modification, which is crucial for the development of pharmacologically active compounds (Lebraud et al., 2013).

properties

IUPAC Name

1,7-dibenzyl-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-24-19-18(20(28)26(22(24)29)15-17-10-6-3-7-11-17)25(21(23-19)30-13-12-27)14-16-8-4-2-5-9-16/h2-11,27H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFCZAWGUWVLNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N(C(=N2)SCCO)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-dibenzyl-8-((2-hydroxyethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione

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